4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide is a compound belonging to the piperazine class of chemical substances Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide, can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. One such method is the visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes, which provides 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly as a dopamine reuptake inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with molecular targets and pathways. It is known to be a highly potent dopamine transporter (DAT) ligand, with a dissociation constant (Ki) of 0.04 nM . This compound selectively inhibits the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. It has relatively low affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), making it a highly selective DAT inhibitor .
Comparison with Similar Compounds
Similar Compounds
meta-chlorophenylpiperazine (mCPP): A related compound that can be thought of as having a phenylethyl group attached to the nitrogen atom at its 4-position.
Phenethylamine: A compound structurally related to 4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide.
Etoperidone, nefazodone, and trazodone: Structurally related drugs that may also produce mCPP as a metabolite.
Uniqueness
This compound is unique due to its high selectivity and potency as a dopamine transporter inhibitor. Its dissociation constant (Ki) of 0.04 nM makes it one of the most potent dopamine transporter ligands described to date . This high selectivity and potency distinguish it from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25ClN4O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-oxo-2-(2-phenylethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25ClN4O2/c22-18-7-4-8-19(15-18)25-11-13-26(14-12-25)21(28)24-16-20(27)23-10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,23,27)(H,24,28) |
InChI Key |
MHYGUVMPTFNMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.